molecular formula C11H16O2 B8764746 3-(4-Methoxy-3-methylphenyl)propan-1-ol

3-(4-Methoxy-3-methylphenyl)propan-1-ol

Cat. No.: B8764746
M. Wt: 180.24 g/mol
InChI Key: FVAYPHRAVHGGTC-UHFFFAOYSA-N
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Description

Table 1: Molecular Properties of this compound

Property Value/Descriptor Source
Molecular formula C₁₁H₁₆O₂ PubChem
Molecular weight 180.24 g/mol PubChem
IUPAC name This compound PubChem
SMILES CC1=C(C=CC(=C1)CCCO)OC PubChem
InChIKey FVAYPHRAVHGGTC-UHFFFAOYSA-N PubChem

The aromatic ring exhibits substitution at the 4-position (methoxy group: –OCH₃) and 3-position (methyl group: –CH₃), creating steric and electronic effects that modulate reactivity. The aliphatic chain’s terminal hydroxyl group (–CH₂CH₂CH₂OH) introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions.

Crystallographic Analysis and Conformational Studies

While crystallographic data specific to this compound remain unreported, insights can be extrapolated from structurally analogous compounds. For instance, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate (a related aromatic ester) crystallizes in a triclinic system with space group P₁ and unit cell parameters a = 5.3644(9) Å, b = 11.1880(18) Å, c = 11.4159(18) Å. This suggests that methoxy- and methyl-substituted aromatics often adopt planar configurations stabilized by intramolecular hydrogen bonds and van der Waals interactions.

Key Conformational Features:

  • Aromatic Ring Planarity : The methoxy and methyl groups lie coplanar with the benzene ring, minimizing steric strain.
  • Aliphatic Chain Flexibility : The propan-1-ol chain adopts a gauche conformation, with the hydroxyl group oriented away from the aromatic ring to reduce electronic repulsion.
  • Intermolecular Interactions : The hydroxyl group participates in hydrogen bonding, potentially forming dimers or networks in the solid state, as observed in similar alcohols.

Electronic Structure and Molecular Orbital Configuration

Density functional theory (DFT) calculations on analogous systems reveal the electronic effects of substituents:

Table 2: Computed Electronic Properties

Property Value/Descriptor Implication
HOMO-LUMO gap ~5.2 eV (estimated) Moderate reactivity
Electron-rich regions Methoxy oxygen, aromatic π-system Sites for electrophilic attack
Electron-deficient regions Aliphatic hydroxyl group Hydrogen-bond acceptor

The methoxy group donates electron density via resonance (+M effect), activating the aromatic ring toward electrophilic substitution. Conversely, the methyl group exerts a mild electron-donating inductive effect (+I), further enhancing ring electron density. The hydroxyl group’s lone pairs on oxygen contribute to intermolecular hydrogen bonding, critical for solubility in polar solvents.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-(4-methoxy-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H16O2/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

FVAYPHRAVHGGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)propan-1-ol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: 4-Methoxy-3-methylbenzaldehyde or 4-methoxy-3-methylbenzoic acid.

    Reduction: this compound or 3-(4-Methoxy-3-methylphenyl)propane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(4-Methoxyphenyl)propan-1-ol
  • Structure : Lacks the 3-methyl group present in the target compound.
  • Properties: Found in natural products (e.g., plant nectar) as a phenylpropanoid, contributing to flavor and fragrance profiles due to its simpler structure and higher volatility .
  • Applications : Used in flavor formulations, contrasting with the target compound’s role in synthetic chemistry.
3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m)
  • Structure : Difluoromethyl group at the 3-position instead of methoxy and methyl.
  • Synthesis : Achieved 72% yield via nucleophilic substitution, highlighting fluorine’s electron-withdrawing effects .
  • Reactivity : Fluorination enhances stability and alters hydrophobicity compared to the methoxy-methyl combination.
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol
  • Structure : Additional benzyloxy group at the 4-position.
  • Applications: Potential use in polymer chemistry or as a protecting group intermediate, differing from the target compound’s antibacterial applications .

Functional Group Modifications on the Propanol Chain

3-(2,5-Diaminophenyl)propan-1-ol
  • Structure: Amino groups at the 2- and 5-positions on the phenyl ring.
  • Applications : Registered as a cosmetic hair dye ingredient, demonstrating how amine groups expand utility into consumer products .
(3S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol
  • Structure: Chiral center with an amino group at the 3-position.
  • Properties : Stereochemistry may influence biological activity, such as enzyme binding in pharmaceutical contexts .
3-Amino-2-(4-methoxy-3-methylphenyl)propan-1-ol
  • Structure: Amino and hydroxyl groups on adjacent carbons.
  • Molecular Weight: 195.26 g/mol, slightly lower than the target compound due to the amino group .
  • Potential Use: Enhanced hydrogen-bonding capacity could improve solubility in aqueous systems.

Ether and Halogen-Substituted Derivatives

3-[4-(Methoxymethoxy)phenyl]propan-1-ol
  • Structure : Methoxymethoxy group at the 4-position.
  • Properties : Higher molecular weight (196.24 g/mol) and logP (1.59) suggest increased lipophilicity compared to the target compound .
  • Synthesis : Reported in methodologies involving etherification, with applications in asymmetric synthesis .
3-((4-Methoxybenzyl)oxy)propan-1-ol
  • Structure : Benzyl-protected hydroxyl group via an ether linkage.
  • Similarity : Structural similarity score of 0.92 to the target compound, indicating comparable solubility and reactivity .

Key Findings :

  • Chlorine and amino substituents (e.g., 3-Amino-3-(2,4-dichloro-phenyl)propan-1-ol) enhance antibacterial potency compared to methoxy-methyl derivatives .
  • The target compound’s derivatives exhibit moderate activity, likely due to balanced lipophilicity from methoxy and methyl groups .

Insights :

  • Fluorinated and halogenated analogs often require milder conditions and achieve higher yields due to improved leaving-group properties .
  • The target compound’s synthesis involves cyclization steps, necessitating rigorous purification .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxy-3-methylphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reduction pathways. For example:

  • Grignard Reaction : Reacting 4-methoxy-3-methylbenzyl magnesium bromide with ethylene oxide under anhydrous conditions at 0–5°C, followed by acidic workup.
  • Reduction of Ketones : Using NaBH4 or LiAlH4 to reduce 3-(4-methoxy-3-methylphenyl)propan-1-one. Excess reductant and controlled temperature (25–40°C) improve yields .
  • Substitution Reactions : Halogenated precursors (e.g., 3-(4-methoxy-3-methylphenyl)propyl chloride) can undergo hydrolysis under basic conditions (NaOH, 60°C).

Q. Key Factors Affecting Yield :

ConditionOptimal RangeImpact
Temperature0–40°CHigher temps may induce side reactions (e.g., oxidation)
CatalystPd/C (for hydrogenation)Accelerates reduction but requires inert atmosphere
SolventDry THF or Et2OPolar aprotic solvents enhance nucleophilicity

Q. How can researchers effectively characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: Stepwise Protocol :

Nuclear Magnetic Resonance (NMR) :

  • <sup>1</sup>H NMR : Look for signals at δ 1.6–1.8 ppm (CH2 adjacent to OH), δ 3.4–3.6 ppm (OCH3), and δ 6.7–7.1 ppm (aromatic protons). Compare with analogs in .
  • <sup>13</sup>C NMR : Confirm methoxy (δ 55–56 ppm) and methyl groups (δ 20–22 ppm) on the aromatic ring .

Infrared Spectroscopy (IR) : Identify O-H stretch (~3300 cm<sup>-1</sup>) and C-O stretch (~1250 cm<sup>-1</sup>).

Mass Spectrometry (MS) : Molecular ion peak at m/z 194.1 (C11H16O2<sup>+</sup>), with fragmentation patterns matching propanol derivatives .

Q. Purity Assessment :

  • HPLC : Use a C18 column with UV detection at 254 nm. Retention time should align with standards (e.g., 8.2±0.3 min in 70:30 MeOH:H2O) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that impact experimental design?

Methodological Answer:

PropertyValue/RangeExperimental Consideration
Solubility 25 mg/mL in ethanol; <5 mg/mL in H2OUse polar aprotic solvents (e.g., DMSO) for biological assays .
Stability Degrades above 40°C or at pH <3Store at 2–8°C under nitrogen to prevent oxidation .
LogP ~2.1 (predicted)Influences membrane permeability in cell-based studies .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data regarding the biological activity of this compound across different studies?

Methodological Answer: Contradictions often arise from structural analogs (e.g., halogen vs. methoxy substitutions) or assay conditions. Mitigation strategies include:

  • Comparative SAR Analysis : Test activity against analogs like 3-(4-chlorophenyl)propan-1-ol () and 3-(4-fluorophenyl)propan-1-ol () under standardized conditions .
  • Dose-Response Curves : Use IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
  • Meta-Analysis : Pool data from studies using similar methodologies (e.g., enzyme inhibition assays at pH 7.4) .

Example : A 2024 study resolved discrepancies in IC50 values (5–20 μM) by identifying batch-dependent impurities via LC-MS .

Q. How does the stereochemistry of this compound influence its interactions with biological targets, and what methods are used to study this?

Methodological Answer: The compound’s chiral center (if present) affects receptor binding. Key techniques:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (e.g., 90:10 hexane:isopropanol).
  • Molecular Docking : Compare binding energies of (R)- and (S)-enantiomers with targets like G-protein-coupled receptors (AutoDock Vina) .
  • Enzymatic Assays : Test enantiomer-specific inhibition of cytochrome P450 isoforms (e.g., CYP3A4) .

Case Study : The (S)-enantiomer of a related compound () showed 10-fold higher affinity for serotonin receptors than the (R)-form .

Q. What computational approaches are utilized to predict the reactivity and potential metabolic pathways of this compound in biological systems?

Methodological Answer:

  • Quantum Mechanical (QM) Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites of oxidation (e.g., benzylic C-H) .
  • QSAR Models : Use descriptors like polar surface area and H-bond donors to predict bioavailability (ADMETlab 2.0) .
  • Metabolic Pathway Prediction : Software like Meteor (Lhasa Ltd.) identifies likely Phase I metabolites (e.g., O-demethylation) .

Validation : Compare computational results with in vitro microsomal studies (human liver microsomes + NADPH) .

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